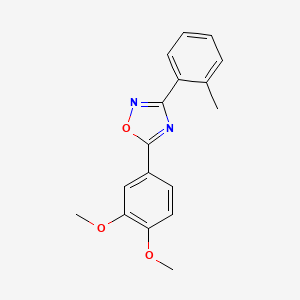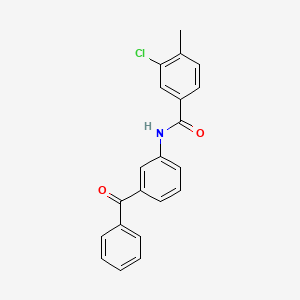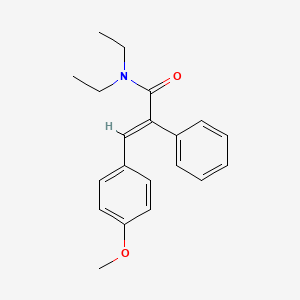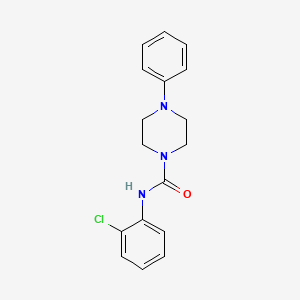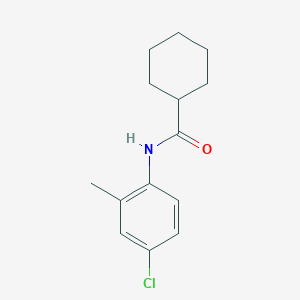
N-(4-chloro-2-methylphenyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2-methylphenyl)cyclohexanecarboxamide, also known as MCC, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. MCC is a synthetic compound that belongs to the class of amide derivatives. It has been shown to exhibit promising pharmacological properties, making it a subject of interest for further research.
Mechanism of Action
The exact mechanism of action of N-(4-chloro-2-methylphenyl)cyclohexanecarboxamide is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as dopamine and glutamate. N-(4-chloro-2-methylphenyl)cyclohexanecarboxamide has also been found to interact with the cannabinoid receptors, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
N-(4-chloro-2-methylphenyl)cyclohexanecarboxamide has been shown to exhibit both biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. N-(4-chloro-2-methylphenyl)cyclohexanecarboxamide has also been shown to increase the levels of the antioxidant enzyme superoxide dismutase in the brain, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-chloro-2-methylphenyl)cyclohexanecarboxamide in lab experiments is its relatively low toxicity. It has been shown to have a high therapeutic index, meaning that it has a wide safety margin. However, one limitation of using N-(4-chloro-2-methylphenyl)cyclohexanecarboxamide is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(4-chloro-2-methylphenyl)cyclohexanecarboxamide. One area of interest is its potential use as a treatment for neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. N-(4-chloro-2-methylphenyl)cyclohexanecarboxamide has also been studied for its potential use in the treatment of chronic pain conditions. Additionally, further research is needed to fully understand the mechanism of action of N-(4-chloro-2-methylphenyl)cyclohexanecarboxamide and to identify any potential side effects or limitations of its use.
Synthesis Methods
The synthesis of N-(4-chloro-2-methylphenyl)cyclohexanecarboxamide involves the reaction of 4-chloro-2-methylbenzoic acid with cyclohexylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified through recrystallization to obtain pure N-(4-chloro-2-methylphenyl)cyclohexanecarboxamide.
Scientific Research Applications
N-(4-chloro-2-methylphenyl)cyclohexanecarboxamide has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. N-(4-chloro-2-methylphenyl)cyclohexanecarboxamide has also been found to exhibit potential neuroprotective effects in animal models of Parkinson's disease.
properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c1-10-9-12(15)7-8-13(10)16-14(17)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZZXJKFLZQPBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methylphenyl)cyclohexanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl {4,8-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B5718548.png)
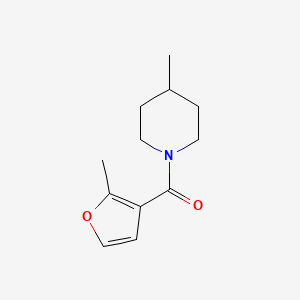



![N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5718587.png)
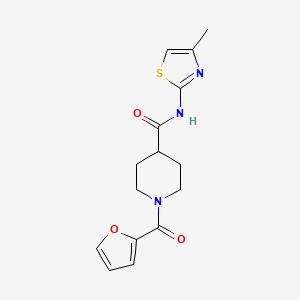
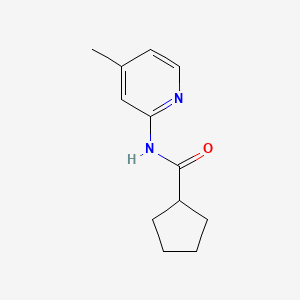
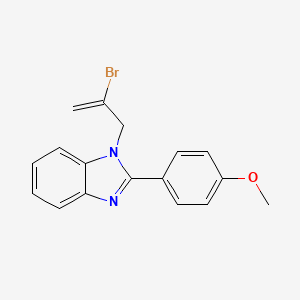
![3-{[1-(4-chlorophenyl)ethylidene]amino}-2-imino-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B5718604.png)
